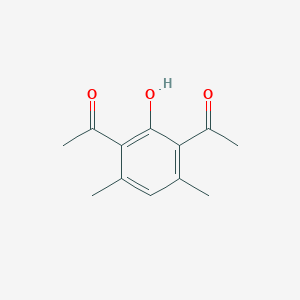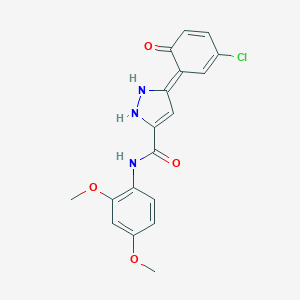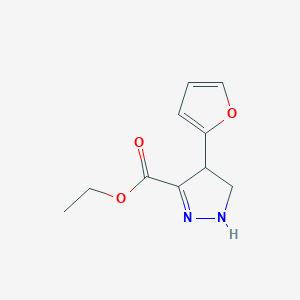
3-bromo-N-(2-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-fluorophenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent. This compound is also known as BFB, and it belongs to the class of sulfonamide compounds.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-fluorophenyl)benzenesulfonamide is not fully understood. It has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-(2-fluorophenyl)benzenesulfonamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, it has been shown to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(2-fluorophenyl)benzenesulfonamide in lab experiments is its potential use as a pharmaceutical agent. It has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
One limitation of using 3-bromo-N-(2-fluorophenyl)benzenesulfonamide in lab experiments is its potential toxicity. It has been shown to have toxic effects on certain cell lines, and further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 3-bromo-N-(2-fluorophenyl)benzenesulfonamide. One direction is to further investigate its potential use as a pharmaceutical agent. This includes studying its efficacy and safety in animal models and eventually in humans. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify other potential therapeutic targets.
Synthesis Methods
The synthesis of 3-bromo-N-(2-fluorophenyl)benzenesulfonamide involves the reaction of 2-fluoroaniline with 3-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
3-bromo-N-(2-fluorophenyl)benzenesulfonamide has been studied for its potential use as a pharmaceutical agent. It has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
3-bromo-N-(2-fluorophenyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C12H9BrFNO2S |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
3-bromo-N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9BrFNO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H |
InChI Key |
BLMFBXIKMNYKKF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)F |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)

![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)




![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)
![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)
